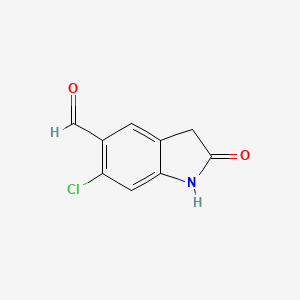

6-Chloro-2-oxoindoline-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1339447-02-7 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

6-chloro-2-oxo-1,3-dihydroindole-5-carbaldehyde |

InChI |

InChI=1S/C9H6ClNO2/c10-7-3-8-5(1-6(7)4-12)2-9(13)11-8/h1,3-4H,2H2,(H,11,13) |

InChI Key |

WWGMATOLLWLRBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 2 Oxoindoline 5 Carbaldehyde

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 6-chloro-2-oxoindoline-5-carbaldehyde provides a logical roadmap for its synthesis. The primary disconnection strategy involves separating the synthesis of the core 2-oxoindoline ring from the introduction of the chloro and formyl substituents.

The formyl group at the C5 position can be envisioned as being introduced through an electrophilic aromatic substitution reaction, such as a Vilsmeier-Haack reaction, on a pre-existing 6-chloro-2-oxoindoline scaffold. This simplifies the primary target to the synthesis of this halogenated oxindole (B195798).

Further disconnection of the 6-chloro-2-oxoindoline core can proceed through several established routes for indoline-2-one formation. A common approach is the intramolecular cyclization of an appropriately substituted N-phenylacetamide derivative. This leads to a key intermediate, a substituted 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide, which can be derived from commercially available starting materials like 4-chloro-3-nitroaniline. The nitro group serves as a precursor to the amine, which is essential for the final cyclization step.

An alternative disconnection involves a palladium-catalyzed intramolecular C-H functionalization of an α-chloroacetanilide, which offers a more direct route to the oxindole core. nih.govacs.orgorganic-chemistry.org This approach highlights the power of modern catalytic methods in streamlining synthetic pathways.

Classical Synthetic Routes to the 2-Oxoindoline Core and its Functionalization

Classical approaches to the 2-oxoindoline core remain fundamental in organic synthesis, often involving robust and well-understood reaction sequences.

Cyclization Reactions for Indoline-2-one Formation

The construction of the indoline-2-one (oxindole) ring system is a cornerstone of many synthetic strategies. Several classical cyclization methods have been developed and refined over the years.

One of the most traditional methods is the Friedel-Crafts cyclization of α-halo- or α-hydroxyacetanilides. nih.gov This reaction typically requires strong acidic conditions and high temperatures, which can limit its applicability with sensitive functional groups. nih.gov

Another widely used method is the reductive cyclization of o-nitrophenylacetic acid derivatives . In this approach, the nitro group is reduced to an amine, which then undergoes intramolecular condensation to form the lactam ring of the oxindole. This method is versatile and has been employed in the synthesis of various substituted oxindoles.

The intramolecular Heck reaction has also been utilized to generate oxindoles, offering a pathway that involves palladium catalysis. nih.govacs.org

| Cyclization Method | Key Precursor | Typical Conditions | Ref. |

| Friedel-Crafts Cyclization | α-halo or α-hydroxyacetanilides | Strong acid (e.g., H₂SO₄, AlCl₃), heat | nih.gov |

| Reductive Cyclization | o-nitrophenylacetic acid derivatives | Reducing agent (e.g., H₂, SnCl₂, Fe/AcOH), acid or base | |

| Intramolecular Heck Reaction | o-halo-N-allylanilines | Pd catalyst, base | nih.govacs.org |

Multi-step Synthetic Sequences Incorporating Halogen and Aldehyde Moieties

The synthesis of this compound necessitates a multi-step approach to introduce both the chlorine atom and the aldehyde group onto the oxindole framework. A plausible sequence begins with the synthesis of the 6-chloro-2-oxoindoline core. This can be achieved starting from a commercially available substituted aniline. For instance, 4-chloroaniline (B138754) can be nitrated to yield 4-chloro-2-nitroaniline, which can then be converted to the corresponding α-chloroacetanilide. Subsequent reductive cyclization would afford 6-chloro-2-oxoindoline.

Once the 6-chloro-2-oxoindoline is obtained, the aldehyde group can be introduced at the C5 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings, including oxindoles. tcichemicals.comijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). tcichemicals.comijpcbs.comchemistrysteps.comwikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism, with the formyl group being directed to the position most activated by the electron-donating character of the oxindole ring system. The presence of the chloro group at C6 will influence the regioselectivity of this formylation.

An alternative approach involves the synthesis of a precursor already containing a group that can be converted to an aldehyde, such as a nitrile or an ester, at the desired position. However, the direct formylation of the pre-formed 6-chlorooxindole (B1630528) is often a more convergent strategy.

Modern and Advanced Synthetic Approaches

Contemporary organic synthesis has seen the advent of powerful catalytic and stereoselective methods that offer increased efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Catalytic Strategies for Oxindole Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and oxindoles are no exception. Palladium-catalyzed reactions have been particularly prominent. A notable example is the intramolecular α-arylation of amides or amide enolates. nih.govacs.org This method allows for the direct formation of the C-C bond required for the oxindole ring from readily available α-chloroacetanilides under relatively mild conditions. nih.govacs.orgorganic-chemistry.org The choice of ligand is crucial for the success of these transformations, with bulky electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

Copper-catalyzed methods have also been developed for the synthesis of indolines and oxindoles, offering a more economical alternative to palladium. acs.org Furthermore, bio-inspired aerobic dual C-H functionalization of phenols provides an innovative route to oxindoles, coupling C-N bond formation to the reduction of molecular oxygen. nih.gov

| Catalytic Strategy | Catalyst System | Key Transformation | Ref. |

| Intramolecular α-Arylation | Pd(OAc)₂ / Bulky phosphine ligand | C-H functionalization of α-chloroacetanilides | nih.govacs.orgorganic-chemistry.org |

| Copper-Catalyzed Cyclization | Cu(I) or Cu(II) salts | Dimerization and cyclization of 2-alkynylanilines | acs.org |

| Aerobic C-H Functionalization | Copper-based catalyst | Dual C-H functionalization of phenols | nih.gov |

Stereoselective Synthesis of Related Chiral Indoline-2-one Scaffolds

While this compound itself is achiral, the development of stereoselective methods for the synthesis of chiral indoline-2-one scaffolds is a highly active area of research, given the prevalence of chiral oxindoles in bioactive molecules. These methods often focus on controlling the stereochemistry at the C3 position.

Asymmetric catalysis, employing chiral metal complexes or organocatalysts, has been successfully applied to a variety of reactions that generate chiral oxindoles. These include enantioselective additions to isatins, asymmetric Heck reactions, and catalytic asymmetric allylic alkylations. The development of these methods allows for the synthesis of enantiomerically enriched spirooxindoles and 3,3-disubstituted oxindoles. polimi.it

Gold-catalyzed cascade cyclizations of azido-alkynes have also emerged as a powerful tool for the stereoselective synthesis of spirocyclic indolin-3-ones. nih.gov These advanced strategies, while not directly applicable to the synthesis of the achiral target molecule, highlight the broader context and potential for creating structurally diverse and stereochemically complex oxindole derivatives. polimi.itnih.govnih.gov

Functional Group Interconversions and Late-Stage Functionalization Leading to the 5-Carbaldehyde Moiety

The introduction of a carbaldehyde group at the C5 position of the 6-chloro-2-oxoindoline core is a key synthetic step. This transformation is typically achieved through electrophilic aromatic substitution reactions, where the electron-rich benzene (B151609) ring of the oxindole nucleus is targeted by a formylating agent. The Vilsmeier-Haack reaction is a prominent and effective method for such formylations.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reagent then acts as the electrophile in the formylation of the aromatic ring.

A notable example of a similar transformation is the Vilsmeier-Haack haloformylation of N-Boc-oxindole. researchgate.net In this procedure, the N-protected oxindole is treated with the Vilsmeier reagent (POCl₃/DMF or POBr₃/DMF) to yield 2-halo-3-formylindoles. While the primary product of this specific reaction is a 3-formylindole derivative, the underlying principle of formylating the oxindole ring system is directly applicable. For the synthesis of this compound, the formylation would target the C5 position, which is activated by the lactam functionality and influenced by the directing effect of the chloro group at C6.

The reaction mechanism involves the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich C5 position of the 6-chloro-2-oxoindoline ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired 5-carbaldehyde product. The general mechanism is depicted below:

Formation of the Vilsmeier Reagent: DMF + POCl₃ → [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻

Electrophilic Aromatic Substitution: 6-Chloro-2-oxoindoline + [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ → Iminium salt intermediate

Hydrolysis: Iminium salt intermediate + H₂O → this compound + (CH₃)₂NH + H₃PO₄ + HCl

Late-stage functionalization, the introduction of a functional group at a late step in a synthetic sequence, is a valuable strategy in medicinal chemistry and drug discovery. The formylation of a pre-existing 6-chloro-2-oxoindoline scaffold represents a classic example of this approach. It allows for the diversification of advanced intermediates, enabling the synthesis of a variety of derivatives for structure-activity relationship (SAR) studies.

Comparative Analysis of Synthetic Efficiencies, Green Chemistry Principles, and Yield Optimization

When considering the synthesis of this compound, a comparative analysis of different potential formylation methods is crucial for selecting the most efficient and sustainable route. While direct experimental data for the formylation of 6-chloro-2-oxoindoline is limited in readily available literature, a comparison can be drawn based on the general characteristics of common formylation reactions.

| Formylation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | 0°C to 100°C | Generally high yields for activated aromatics, mild conditions. | Use of stoichiometric amounts of POCl₃ which is corrosive and produces significant phosphorus waste. |

| Reimer-Tiemann Reaction | Chloroform, strong base (e.g., NaOH) | Elevated temperatures | Uses relatively inexpensive reagents. | Often results in low yields and formation of regioisomers, harsh basic conditions. |

| Duff Reaction | Hexamethylenetetramine, acid (e.g., boric acid/glycerol) | High temperatures (>150°C) | Useful for phenols and other activated aromatics. | Generally low yields, requires high temperatures. |

Yield Optimization:

For the Vilsmeier-Haack reaction, optimization would typically involve a systematic study of reaction parameters:

Stoichiometry of Reagents: Varying the molar ratio of 6-chloro-2-oxoindoline to the Vilsmeier reagent (DMF/POCl₃) can significantly impact the yield. An excess of the reagent may be required to drive the reaction to completion, but can also lead to side reactions.

Reaction Temperature: The temperature at which the reaction is carried out is a critical factor. Lower temperatures may increase selectivity and minimize side product formation, while higher temperatures can increase the reaction rate.

Solvent: While the Vilsmeier-Haack reaction can sometimes be run without a solvent, using an inert solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) can improve solubility and reaction control.

Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or HPLC) is essential to determine the optimal reaction time for maximizing the yield of the desired product.

Green Chemistry Principles:

From a green chemistry perspective, the Vilsmeier-Haack reaction presents some challenges. The use of stoichiometric POCl₃ is a major drawback due to its corrosive nature and the generation of significant amounts of phosphorus-containing waste. This aspect violates the principle of atom economy.

Efforts to develop greener formylation methods are ongoing in the field of organic synthesis. These include:

Catalytic Vilsmeier-Haack Reactions: The development of catalytic versions of the Vilsmeier-Haack reaction, where the phosphorus reagent is used in catalytic amounts and regenerated in a catalytic cycle, would represent a significant improvement in terms of green chemistry.

Use of Greener Solvents: Replacing traditional chlorinated solvents with more environmentally benign alternatives is another key aspect of green chemistry.

Alternative Formylating Agents: Research into alternative, less hazardous formylating agents could also contribute to a greener synthesis.

In the absence of specific literature on the green synthesis of this compound, the general principles of green chemistry would guide the selection and optimization of the synthetic route, favoring methods that minimize waste, use less hazardous reagents and solvents, and are energy-efficient.

Chemical Reactivity and Transformations of 6 Chloro 2 Oxoindoline 5 Carbaldehyde

Reactivity of the Aldehyde Functionality at C5

The carbaldehyde group at the C5 position is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes.

The aldehyde group of 6-chloro-2-oxoindoline-5-carbaldehyde readily undergoes nucleophilic addition with primary amines and their derivatives to form imines, commonly known as Schiff bases, and hydrazones. These reactions are fundamental in the synthesis of more complex molecular architectures with potential applications in medicinal chemistry.

Hydrazone Formation: The reaction with hydrazine (B178648) or substituted hydrazines yields the corresponding hydrazone derivatives. For instance, the condensation of this compound with a hydrazide in a suitable solvent like ethanol, often with catalytic acid, would produce a hydrazone. These products are of interest due to their chelating properties and biological activities.

Schiff Base Formation: Similarly, reaction with primary amines leads to the formation of Schiff bases (azomethines). This condensation reaction typically involves the removal of a water molecule and is often catalyzed by an acid. The resulting C=N double bond is a versatile functional group for further synthetic modifications.

| Reactant | Product Type | General Reaction Conditions |

| Hydrazine/Substituted Hydrazines | Hydrazone | Ethanolic solution, acid catalyst, reflux |

| Primary Amines | Schiff Base (Imine) | Ethanolic or methanolic solution, acid catalyst, reflux |

This table is generated based on general chemical principles of aldehyde reactions.

The aldehyde functionality is also susceptible to condensation reactions with compounds possessing active methylene (B1212753) groups or enolizable ketones/aldehydes.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine (B6355638) or an amine salt. The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. This is a widely used method for carbon-carbon bond formation. For this compound, this reaction would lead to the formation of a substituted vinylindolinone derivative.

Aldol (B89426) Condensation: In an aldol condensation, the aldehyde can react with an enolate ion derived from another carbonyl compound (a ketone or another aldehyde). This reaction can be base-catalyzed or acid-catalyzed and results in the formation of a β-hydroxy carbonyl compound (the aldol addition product). Subsequent dehydration upon heating can lead to an α,β-unsaturated carbonyl compound (the aldol condensation product). A "crossed" aldol condensation between this compound and a ketone like acetone (B3395972) would yield a vinylogous ketone.

| Reaction Type | Reactant | Catalyst | Product Type |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak base (e.g., Piperidine) | α,β-Unsaturated dinitrile |

| Aldol Condensation | Enolizable Ketone (e.g., Acetone) | Base (e.g., NaOH) or Acid | α,β-Unsaturated ketone |

This table illustrates typical examples of condensation reactions involving aldehydes.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The carbaldehyde can be oxidized to the corresponding 6-chloro-2-oxoindoline-5-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder reagents like silver oxide (Ag2O).

Reduction: The reduction of the aldehyde group yields 6-chloro-5-(hydroxymethyl)indolin-2-one. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH4) being a common choice due to its selectivity for aldehydes and ketones over other functional groups like the lactam carbonyl. Lithium aluminum hydride (LiAlH4) would also be effective but is less selective.

| Reaction Type | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO4) | 6-Chloro-2-oxoindoline-5-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH4) | 6-Chloro-5-(hydroxymethyl)indolin-2-one |

This table provides examples of common oxidation and reduction reactions for aldehydes.

Reactivity of the Indoline-2-one Core

The indoline-2-one nucleus, a bicyclic system containing a benzene (B151609) ring fused to a pyrrolidinone ring, also exhibits characteristic reactivity.

The benzene ring of the indoline-2-one core can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring (the chloro group at C6 and the lactam moiety) will influence the position of the incoming electrophile. The lactam nitrogen's lone pair can be delocalized into the aromatic ring, making it an activating group, while the carbonyl group is deactivating. The chloro group is deactivating but ortho-, para-directing. Given that C5 is already substituted, the likely positions for further substitution are C4 and C7.

Standard electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions can be envisaged, although the specific conditions would need to be carefully controlled to achieve desired regioselectivity and avoid side reactions.

The nitrogen atom at the N1-position of the indoline-2-one ring is part of a lactam and possesses an acidic proton. This allows for reactions such as N-alkylation and N-acylation.

N-Alkylation: The N-H proton can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion, which can then act as a nucleophile in a reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the N1-position.

N-Acylation: Similarly, the N1-position can be acylated using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom.

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl Halide (e.g., CH3I) + Base (e.g., K2CO3) | 1-Alkyl-6-chloro-2-oxoindoline-5-carbaldehyde |

| N-Acylation | Acyl Halide (e.g., CH3COCl) + Base (e.g., Pyridine) | 1-Acyl-6-chloro-2-oxoindoline-5-carbaldehyde |

This table summarizes common reactions at the N1-position of the indoline-2-one core.

Transformations Involving the Carbonyl Group at C2 (e.g., Thio-derivatives)

The carbonyl group at the C2 position of the this compound core, characteristic of the oxindole (B195798) (a cyclic lactam), is susceptible to thionation reactions. This transformation typically involves replacing the oxygen atom with a sulfur atom to yield the corresponding thio-derivative, 6-chloro-2-thioxoindoline-5-carbaldehyde. Such conversions are synthetically valuable for modifying the electronic and biological properties of the molecule.

Commonly employed thionating agents for lactams include Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). nih.govacs.orgwikipedia.orgorganic-chemistry.org Lawesson's reagent is a widely used, mild, and convenient agent for the thionation of a variety of carbonyl compounds, including lactams, to their corresponding thiocarbonyls. wikipedia.orgorganic-chemistry.orgchemicalbook.comenamine.net The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides which then interact with the carbonyl group. nih.gov

An alternative and often more efficient method involves the combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO). nih.govacs.orgscite.aiaudreyli.com This reagent system can convert lactams to their thiono derivatives in yields that are often comparable or superior to those obtained with Lawesson's reagent. nih.govscite.aiaudreyli.comresearchgate.net A key advantage of the P₄S₁₀/HMDO system is the simplified workup procedure, where byproducts can be removed by hydrolysis or simple filtration, avoiding the need for chromatography that is often required with Lawesson's reagent. nih.govscite.aiaudreyli.com

Table 1: Common Thionating Reagents for Lactam Conversion

| Reagent | Typical Conditions | Advantages |

|---|---|---|

| Lawesson's Reagent | Toluene or xylene, reflux | Mild, widely applicable wikipedia.orgchemicalbook.com |

| P₄S₁₀ / HMDO | Toluene or xylene, reflux | High yields, simple workup nih.govaudreyli.com |

| Phosphorus Pentasulfide (P₄S₁₀) | High temperatures, excess reagent | Traditional method organic-chemistry.org |

Reactivity of the Chloro Substituent at C6

The chlorine atom at the C6 position of the aromatic ring is a key site for functionalization through various substitution and coupling reactions.

The chloro substituent at the C6 position can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. mdpi.comresearchgate.net For an SₙAr reaction to proceed on an aryl halide, the aromatic ring typically needs to be activated by electron-withdrawing groups. In the case of this compound, the oxindole ring system itself, and particularly the carbonyl group at C2 and the carbaldehyde group at C5, exert an electron-withdrawing effect, which can facilitate nucleophilic attack at the C6 position.

These reactions are commonly performed under basic conditions, with amines being particularly effective nucleophiles. youtube.com For instance, reactions of chloroarenes with indoles can be promoted by bases like potassium hydroxide (B78521) in DMSO to form N-arylated products. mdpi.com This suggests that various nitrogen-based nucleophiles, as well as others like alkoxides and thiolates, could displace the C6-chloro substituent to generate a diverse array of derivatives. The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. The rate of reaction can often be enhanced by heating. youtube.com

The C6-chloro bond is an excellent handle for participating in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. It is anticipated that this compound could react with various aryl or heteroaryl boronic acids at the C6 position to yield 6-aryl- or 6-heteroaryl-2-oxoindoline-5-carbaldehydes.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would allow for the introduction of various alkynyl substituents at the C6 position, creating valuable intermediates for further synthesis. Studies on related polyhalogenated heterocycles, such as 6-chloro-2,8-diiodopurines, have demonstrated the feasibility of regioselective Sonogashira couplings, where the choice of palladium catalyst and ligand can control which halogen is substituted. elsevierpure.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nl This reaction is highly versatile, with a broad scope for both the amine and aryl halide components. The Buchwald-Hartwig amination of this compound would provide a direct route to a wide range of 6-amino-substituted oxindole derivatives. Research on the selective amination of 6-bromo-2-chloroquinoline (B23617) has shown that the halogen at the 6-position can be selectively targeted for Buchwald-Hartwig amination, highlighting the applicability of this methodology to similar heterocyclic systems. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions at C6

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | C-C (Aryl-Aryl) | Palladium catalyst + Base |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | Palladium catalyst + Copper(I) co-catalyst + Base wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (e.g., R-NH₂) | C-N (Aryl-Amino) | Palladium catalyst + Ligand + Base wikipedia.orglibretexts.org |

Multi-Component Reactions (MCRs) Involving this compound as a Key Building Block

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly efficient in generating molecular complexity. The isatin (B1672199) scaffold, which is structurally very similar to this compound, is a well-established and versatile building block in a plethora of MCRs, particularly for the synthesis of spirooxindoles. beilstein-journals.orgnih.govuevora.ptnih.govuc.pt

The reactive C3-carbonyl group and the adjacent enolizable N-H group of the oxindole core are key to its participation in these reactions. It is highly probable that this compound can serve as a direct substitute for isatin in many of these MCRs, with the added benefit of the chloro and formyl groups for post-MCR modifications.

A common example is the three-component reaction between an isatin derivative, an active methylene compound (like malononitrile or a 1,3-dicarbonyl compound), and another component, which can vary widely. beilstein-journals.orgorientjchem.org For instance, the reaction of isatin, cyclopentane-1,3-dione, and an arylamine in acetic acid has been shown to produce novel spiro[dihydropyridine-oxindole] derivatives in good yields. beilstein-journals.orgnih.gov Another well-known MCR is the Gewald reaction, which synthesizes 2-aminothiophenes and can be adapted to involve oxindole-derived substrates. wikipedia.orgnih.govresearchgate.netarkat-usa.org

These isatin-based MCRs often proceed through initial condensation at the C3-carbonyl, for example, a Knoevenagel condensation, followed by subsequent cyclization steps. uc.pt The diversity of accessible structures is vast, and the use of this compound as the isatin component would lead to novel, functionalized heterocyclic systems with potential applications in medicinal chemistry.

Table 3: Representative Isatin-Based Three-Component Reactions

| Component 1 | Component 2 | Component 3 | Product Type |

|---|---|---|---|

| Isatin | Cyclopentane-1,3-dione | Arylamine | Spiro[dihydropyridine-oxindole] beilstein-journals.orgnih.gov |

| Isatin | Malononitrile | 1,3-Dicarbonyl compound | Spiro[4H-pyran-3,3'-oxindole] orientjchem.org |

| Isatin | Heterocyclic ketene (B1206846) aminal | Ethyl trifluoroacetate | Spirooxindole rsc.org |

| Isatin | Amino acid | But-2-ynedioate | Tetrahydrospiro[indoline-3,3'-pyrrolizine] uc.pt |

Derivatization and Structural Modification Strategies for 6 Chloro 2 Oxoindoline 5 Carbaldehyde

Synthesis of Imine and Oxime Derivatives at the Aldehyde Group

The aldehyde functional group at the C5 position of 6-chloro-2-oxoindoline-5-carbaldehyde is a prime site for derivatization through condensation reactions with primary amines and hydroxylamine (B1172632) to form imines (Schiff bases) and oximes, respectively.

Imine Formation: The reaction of an aldehyde with a primary amine, typically under acidic catalysis, yields an imine. This reaction proceeds through a six-step mechanism involving the formation of an oxonium ion, nucleophilic attack by the amine, and subsequent dehydration. The reactivity of the carbonyl group is enhanced by the use of a Lewis acid catalyst, as the electronegativity of oxygen is greater than that of nitrogen, making the carbonyl carbon more electrophilic. researchgate.net

Oxime Formation: Oximes are synthesized by reacting an aldehyde or ketone with hydroxylamine (NH2OH) in a weakly acidic medium, which results in the elimination of a water molecule. nih.gov This reaction is a versatile method for the protection, purification, and characterization of carbonyl compounds. rsc.org Green chemistry approaches for oxime synthesis have been developed, utilizing solvent-free conditions or environmentally benign solvents like mineral water to afford quantitative yields in short reaction times. rsc.orgchemrxiv.org

| Derivative | Reagent | General Conditions | Reference |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Acid catalyst, dehydration | researchgate.net |

| Oxime | Hydroxylamine (NH₂OH) | Weakly acidic medium | nih.gov |

| Oxime (Green Method) | Hydroxylamine hydrochloride | Solvent-free grinding or in mineral water | rsc.orgchemrxiv.org |

Formation of Hydrazone and Semicarbazone Adducts

Further derivatization of the aldehyde group can be achieved through reactions with hydrazine (B178648) and its derivatives, yielding hydrazones and semicarbazones. These derivatives are valuable synthetic intermediates for the construction of various heterocyclic systems.

Hydrazone Formation: Hydrazones are formed by the reaction of aldehydes or ketones with hydrazine (H₂NNH₂). masterorganicchemistry.com These compounds contain a C=N-N linkage and are important in medicinal chemistry due to their wide range of biological activities. nih.gov The synthesis is typically a condensation reaction and can be carried out under various conditions, including mechanochemical and solid-state melt reactions, which are considered green synthetic approaches. nih.gov

Semicarbazone Formation: Semicarbazones are synthesized through the condensation of an aldehyde or ketone with semicarbazide (B1199961) (H₂NNC(=O)NH₂). researchgate.net These reactions can be performed under catalyst-free conditions at ambient temperatures, aligning with the principles of green chemistry. mdpi.com Semicarbazones are useful for the protection and characterization of carbonyl compounds and serve as intermediates for synthesizing biologically important heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. mdpi.com

| Adduct | Reagent | General Conditions | Reference |

| Hydrazone | Hydrazine (H₂NNH₂) or its derivatives | Condensation reaction | masterorganicchemistry.comnih.gov |

| Semicarbazone | Semicarbazide (H₂NNC(=O)NH₂) | Catalyst-free, ambient temperature | mdpi.com |

Cyclization Reactions to Form Fused Heterocycles with the Indoline-2-one Scaffold

The this compound scaffold can undergo cyclization reactions to form various fused heterocyclic systems. These reactions often involve the participation of the aldehyde group and an adjacent reactive site on the oxindole (B195798) ring.

One notable example is the synthesis of pyrano-fused indoles. For instance, pyrano[2,3-f]indoles can be synthesized through a Nenitzescu reaction followed by a Pechmann condensation of the resulting 5-hydroxyindole (B134679) derivatives. mdpi.com While not a direct cyclization of the title compound, this demonstrates a strategy for forming a pyran ring fused to the indole (B1671886) core. Another approach involves the synthesis of pyrano[3,2-b]indol-2-ones from o-nitroynones and β-ketoesters in a one-pot, multistep synthesis that includes a Cadogan–Sundberg reductive cyclization. thieme-connect.com

Regioselective Functionalization at Different Positions of the this compound Scaffold

The this compound scaffold offers several positions for regioselective functionalization, including the nitrogen atom (N1), the C7 position of the benzene (B151609) ring, and the aldehyde group at C5.

N1-Functionalization: The nitrogen of the oxindole ring can be alkylated under various conditions. Classical methods often employ a strong base like sodium hydride in a polar aprotic solvent, though these conditions can have limitations. rsc.org More recent developments include base-free enantioselective SN2 alkylation of 2-oxindoles using phase-transfer catalysis. nih.gov

C7-Functionalization: Direct functionalization of the C7 position of indoles has been achieved through the use of directing groups on the nitrogen atom. researchgate.net For instance, a pivaloyl directing group can facilitate rhodium-catalyzed C7-alkenylation. nih.gov This strategy allows for the introduction of various substituents at a position that is typically less reactive. rsc.org

C5-Aldehyde Functionalization: Beyond the formation of imines and related derivatives, the aldehyde group can undergo other transformations. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form a new carbon-carbon double bond. wikipedia.org This reaction can be used to introduce arylidene substituents at the C5 position by reacting with active methylene (B1212753) compounds. researchgate.net Another important reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.comorganic-chemistry.org This allows for the extension of the carbon chain at the C5 position.

| Position | Reaction Type | Reagents/Catalysts | Reference |

| N1 | Alkylation | Alkyl halide, Base (e.g., NaH) or Phase-transfer catalyst | nih.govrsc.org |

| C7 | C-H Alkenylation | Directing group (e.g., N-pivaloyl), Rhodium catalyst | researchgate.netnih.gov |

| C5 (Aldehyde) | Knoevenagel Condensation | Active methylene compound, Base catalyst (e.g., piperidine) | researchgate.netwikipedia.org |

| C5 (Aldehyde) | Wittig Reaction | Phosphonium ylide | masterorganicchemistry.comorganic-chemistry.org |

Development of Spirooxindole Derivatives from Related Precursors

Spirooxindoles are a significant class of compounds where a spirocyclic ring system is fused at the C3 position of the oxindole core. While direct synthesis from this compound is not commonly reported, these structures are readily accessible from isatin (B1672199) (1H-indole-2,3-dione) and its derivatives, which are closely related precursors.

A prominent method for the synthesis of spirooxindoles is the 1,3-dipolar cycloaddition reaction. researchgate.net This typically involves the in-situ generation of an azomethine ylide from the condensation of an isatin derivative with an amino acid (such as L-proline or sarcosine), which then reacts with a dipolarophile (an activated alkene). masterorganicchemistry.com This multicomponent reaction is highly stereoselective and allows for the creation of complex spiro-pyrrolidinyl-oxindoles with multiple stereocenters. masterorganicchemistry.com

Another strategy involves multicomponent reactions to form other spirocyclic systems. For example, the reaction of isatin, malononitrile (B47326), and dimedone can yield spiro[tetrahydrochromene-4,3'-indoline] derivatives. nih.gov Similarly, reactions of isatin derivatives, 4-hydroxycoumarin, and malononitrile can lead to spiro[indoline-3,4'-pyrano[3,2-c]chromene] compounds. nih.gov These reactions showcase the versatility of isatin-based precursors in constructing a wide array of spirooxindole architectures.

| Spirocyclic System | Reaction Type | Key Reagents | Reference |

| Spiro-pyrrolidinyl-oxindole | 1,3-Dipolar Cycloaddition | Isatin, Amino acid, Dipolarophile (e.g., chalcone) | masterorganicchemistry.com |

| Spiro[tetrahydrochromene-4,3'-indoline] | Multicomponent Reaction | Isatin, Malononitrile, Dimedone | nih.gov |

| Spiro[indoline-3,4'-pyrano[3,2-c]chromene] | Multicomponent Reaction | Isatin, 4-Hydroxycoumarin, Malononitrile | nih.gov |

Spectroscopic and Advanced Structural Elucidation of 6 Chloro 2 Oxoindoline 5 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For complex structures like 6-Chloro-2-oxoindoline-5-carbaldehyde and its derivatives, advanced 2D-NMR and dynamic NMR methods are indispensable for unambiguous assignment and conformational analysis.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

While specific 2D-NMR spectra for this compound are not widely published, the application of standard techniques allows for a complete and unambiguous assignment of its ¹H and ¹³C signals. A combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the this compound skeleton, COSY would reveal correlations between the protons on the indoline (B122111) ring, helping to establish the connectivity of the spin systems. sdsu.edu For instance, the protons at the C3 position would show correlations if the ring is substituted in a way that creates adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This technique is fundamental for assigning the carbon atoms that bear protons. For the title compound, HSQC would definitively link the signals of H4 and H7 to C4 and C7, and the methylene (B1212753) protons at C3 to the C3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is critical for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary (non-protonated) carbons. youtube.com Key expected HMBC correlations for this compound would include:

The aldehyde proton (-CHO) to the C5 and C4 carbons of the aromatic ring.

The H7 proton to the C5 and C3a carbons.

The N-H proton to the C2 (carbonyl), C3, and C7a carbons.

The methylene protons at C3 to the C2 (carbonyl) and C3a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly useful for determining stereochemistry and conformation. mdpi.com For the planar aromatic portion of this compound, NOESY would show correlations between adjacent protons, such as H4 and the aldehyde proton, and H7 and the N-H proton, confirming their spatial proximity.

The following table outlines the hypothetical ¹H and ¹³C NMR assignments for this compound based on data from analogous oxindole (B195798) structures. rsc.orgresearchgate.net

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 2 | ~175 | - | N-H, H3 | H3 |

| 3 | ~36 | ~3.6 (s, 2H) | C2, C3a, C4 | N-H, H4 |

| 3a | ~129 | - | H3, H4, H7 | - |

| 4 | ~125 | ~7.0 (s, 1H) | C3, C3a, C5, C6 | H3, Aldehyde H |

| 5 | ~132 | - | H4, Aldehyde H | - |

| 6 | ~128 | - | H7 | - |

| 7 | ~109 | ~7.5 (s, 1H) | C5, C6, C7a, N-H | N-H |

| 7a | ~142 | - | H7, N-H | - |

| Aldehyde C | ~190 | ~10.0 (s, 1H) | C4, C5, C6 | H4 |

| N-H | - | ~10.5 (s, 1H) | C2, C3, C7a | H7, H3 |

Dynamic NMR Studies for Conformational Analysis of Derivatives

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes, such as conformational changes, that occur on the NMR timescale. In oxindole derivatives, certain structural features can introduce conformational flexibility, which can be analyzed using temperature-dependent NMR experiments.

For instance, restricted rotation around amide bonds or bulky substituents on the oxindole ring can lead to the existence of multiple conformers at room temperature. mdpi.com These conformers may interconvert slowly, resulting in broadened or duplicated signals in the NMR spectrum. By acquiring spectra at different temperatures, it is possible to observe the coalescence of these signals as the rate of interconversion increases. From the coalescence temperature and the frequency difference between the signals, the energy barrier (ΔG‡) for the conformational change can be calculated.

While no specific DNMR studies on this compound are available, analysis of its derivatives with chiral or bulky substituents at the C3 position could reveal dynamic processes such as ring puckering or hindered rotation of substituents, providing valuable insight into their three-dimensional structure and flexibility.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present. For this compound, these techniques are crucial for confirming the presence of its key structural motifs.

The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl groups and the N-H bond. The lactam (amide) carbonyl (C=O) stretching vibration typically appears in the range of 1680-1720 cm⁻¹, while the aldehyde carbonyl stretching occurs at a slightly higher frequency, around 1700-1740 cm⁻¹. The N-H stretching vibration of the amide is expected as a sharp to moderately broad band around 3200-3400 cm⁻¹. Other significant vibrations include C-H stretching of the aromatic ring and methylene group, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and other symmetric vibrations.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related oxindole and aldehyde compounds. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Lactam) | Stretching | 3200 - 3400 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

| C-H (Aldehyde) | Stretching | 2720 - 2820 | Weak |

| C=O (Aldehyde) | Stretching | 1700 - 1740 | Strong |

| C=O (Lactam) | Stretching | 1680 - 1720 | Strong |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium |

| C-N (Lactam) | Stretching | 1200 - 1350 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

For this compound (C₉H₆ClNO₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺), confirming its elemental formula. The calculated exact mass is 195.0087 g/mol . The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak having an intensity approximately one-third that of the molecular ion peak.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural clues. The fragmentation of this compound is expected to proceed through several characteristic pathways:

Loss of CO: A common fragmentation for cyclic ketones and aldehydes, leading to a fragment ion [M-CO]⁺˙.

Loss of Cl: Cleavage of the carbon-chlorine bond would result in an [M-Cl]⁺ fragment.

Loss of CHO: The aldehyde group can be lost as a radical, yielding an [M-CHO]⁺ ion. libretexts.org

Ring Cleavage: Complex fragmentation of the bicyclic oxindole system.

The following table details the predicted major fragments for this compound.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [C₉H₆ClNO₂]⁺˙ | Molecular Ion | 195 |

| [C₈H₆ClNO]⁺˙ | [M - CO]⁺˙ | 167 |

| [C₉H₆NO₂]⁺ | [M - Cl]⁺ | 160 |

| [C₈H₆ClNO]⁺ | [M - H]⁺ | 194 |

| [C₈H₅ClNO]⁺˙ | [M - H - CO]⁺˙ | 166 |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum provides information about the extent of conjugation and the presence of chromophores.

The structure of this compound contains a conjugated system comprising the benzene (B151609) ring, the lactam carbonyl group, and the aldehyde group. This extended π-system is expected to give rise to characteristic absorptions in the UV region. Two main types of electronic transitions are anticipated:

π → π* transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the extended conjugated system of the title compound, these are expected to appear at longer wavelengths compared to simple benzene derivatives.

n → π* transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These absorptions occur at longer wavelengths but are often weaker.

Based on calculated spectra for related chloro-oxindole isomers, this compound is predicted to exhibit a strong absorption maximum (λ_max) in the range of 250-350 nm, corresponding to the π → π* transition of the conjugated aromatic system. researchgate.net A weaker, longer-wavelength shoulder corresponding to the n → π* transition may also be observed.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding and crystal packing.

While the crystal structure of this compound itself has not been reported, the structure of a closely related derivative, 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one , offers significant insight into the core oxindole geometry and packing motifs. researchgate.net

In the crystal structure of this derivative, the indolin-2-one core is essentially planar. A key feature of the crystal packing is the formation of inversion dimers through intermolecular N—H···O hydrogen bonds between the amide groups of two adjacent molecules. researchgate.net This creates a stable, centrosymmetric R²₂(8) ring motif. This type of hydrogen bonding is a common and dominant interaction in the crystal structures of oxindoles and is highly anticipated to be present in the crystal structure of this compound as well. The aldehyde group would likely participate in other weaker intermolecular interactions, such as C—H···O contacts, further stabilizing the crystal lattice.

The following table summarizes the crystallographic data for the derivative 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.3218 (3) |

| b (Å) | 13.9189 (4) |

| c (Å) | 9.4079 (3) |

| β (°) | 106.336 (1) |

| Volume (ų) | 1297.94 (7) |

| Z | 4 |

| Key Intermolecular Interaction | N—H···O hydrogen bonds forming inversion dimers |

This detailed structural analysis underscores the planarity of the bicyclic system and the importance of hydrogen bonding in dictating the solid-state assembly of these molecules.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization of Chiral Analogs

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmacology and materials science. Chiroptical spectroscopic techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), have emerged as powerful, non-destructive methods for elucidating the three-dimensional arrangement of atoms in chiral analogs of compounds like this compound. These techniques measure the differential absorption of left and right circularly polarized light, providing unique spectral fingerprints that are exquisitely sensitive to molecular asymmetry.

In the study of chiral oxindole derivatives, chiroptical spectroscopy, in conjunction with quantum chemical calculations, provides a reliable methodology for the unambiguous assignment of absolute configuration. The principle lies in comparing the experimentally measured CD spectrum with the theoretically calculated spectrum for a known enantiomer. A match in the sign and relative intensity of the key spectral bands confirms the absolute configuration of the analyte.

While specific chiroptical data for chiral analogs of this compound are not extensively documented in publicly available literature, the general applicability of these methods to the broader class of chiral spiro-oxindoles is well-established. For instance, the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives, including those with a chloro-substituent on the oxindole ring, has been reported with high enantioselectivity. The stereochemical outcomes of such syntheses are often confirmed using techniques that could be complemented by chiroptical analysis for a more in-depth understanding of their stereochemistry in solution.

The typical approach involves the following steps:

Synthesis of Enantiomerically Enriched Analogs: Chiral analogs of this compound are synthesized using asymmetric catalysis or chiral auxiliaries to produce an excess of one enantiomer.

Experimental CD Spectroscopy: The ECD or VCD spectrum of the synthesized chiral analog is recorded. ECD spectroscopy probes electronic transitions and is particularly useful for molecules with chromophores, while VCD spectroscopy measures vibrational transitions and can be applied to a wider range of molecules. researchgate.net

Spectral Comparison and Assignment: The experimental spectrum is compared with the computed spectrum. A good correlation between the two allows for the confident assignment of the absolute configuration of the synthesized chiral analog.

The power of VCD, for example, lies in its sensitivity to the subtle vibrational couplings within a chiral molecule, which are directly related to its three-dimensional structure. This makes it a highly reliable tool for stereochemical characterization, even for complex molecules with multiple stereocenters.

Detailed research findings for a specific chiral analog of this compound would typically be presented in a data table format, correlating specific spectral features with molecular structure. An illustrative example of how such data might be presented is shown below.

| Compound | Chiroptical Technique | Solvent | Key Spectral Features (Wavelength/Wavenumber) | Sign of Cotton Effect / ΔA | Assigned Transition | Assigned Absolute Configuration |

|---|---|---|---|---|---|---|

| (R)-Chiral Analog X | ECD | Methanol | λ = 254 nm | Positive | π → π | Confirmed by comparison with DFT calculations |

| (R)-Chiral Analog X | ECD | Methanol | λ = 310 nm | Negative | n → π | |

| (S)-Chiral Analog Y | VCD | CDCl₃ | ν = 1720 cm⁻¹ | Positive | C=O stretch | Confirmed by comparison with DFT calculations |

| (S)-Chiral Analog Y | VCD | CDCl₃ | ν = 1610 cm⁻¹ | Negative | Aromatic C=C stretch |

Computational and Theoretical Investigations of 6 Chloro 2 Oxoindoline 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecular systems. For 6-Chloro-2-oxoindoline-5-carbaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its structural and electronic characteristics.

A study on the closely related 6-Chloro-2-oxindole revealed an almost planar molecular structure, a feature expected to be retained in the 5-carbaldehyde derivative. nih.gov DFT calculations successfully reproduce the experimental geometry, showing excellent correlation between calculated and X-ray diffraction data. nih.gov The optimization of the molecular structure provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its conformational preferences. The addition of the electron-withdrawing 5-carbaldehyde group is predicted to further influence the geometry and electronic distribution of the benzene (B151609) ring.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and a greater ease of electronic transitions. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this molecule, the oxygen atoms of the carbonyl and aldehyde groups, along with the chlorine atom, would exhibit negative potential (red/yellow regions), indicating susceptibility to electrophilic attack, while the N-H proton would show a positive potential (blue region), marking it as a hydrogen bond donor site.

Furthermore, DFT is employed to predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. For 6-Chloro-2-oxindole, a red shift in the N-H stretching frequency observed experimentally was attributed to intermolecular hydrogen bonding, a result corroborated by DFT calculations on a dimeric model. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties.

| Property | Description | Predicted Characteristics |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the benzene ring and lone pairs of heteroatoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Concentrated on the π* orbitals of the carbonyl groups and the aromatic system. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | Moderate gap, suggesting a balance of stability and reactivity. The formyl group is expected to lower the gap compared to 6-chloro-2-oxindole. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, predicting sites for non-covalent interactions. | Negative potential around carbonyl/aldehyde oxygens and chlorine; positive potential near the N-H proton. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are invaluable for exploring its potential (in a non-clinical context) to interact with biological targets like enzymes.

Studies on various oxindole (B195798) derivatives have demonstrated their ability to bind to a range of protein active sites. mdpi.com For instance, derivatives of 6-chloro-oxindole have been identified as potent inhibitors of kinases such as FLT3 and CDK2. mdpi.com In these studies, the oxindole core typically acts as a scaffold that positions key functional groups for interaction. The N-H group and the C2-carbonyl oxygen are frequently involved in forming crucial hydrogen bonds with residues in the protein's hinge region, such as aspartate or cysteine. mdpi.com

The 6-chloro substituent often plays a significant role by occupying a hydrophobic pocket and forming halogen bonds or other non-covalent interactions, which can enhance binding affinity and selectivity. mdpi.com The 5-carbaldehyde group adds another potential interaction point, capable of acting as a hydrogen bond acceptor. Docking simulations would place the this compound molecule into the active site of a target protein, and a scoring function would estimate the binding affinity (e.g., in kcal/mol). The resulting poses would reveal the specific intermolecular interactions, such as:

Hydrogen Bonding: Between the N-H donor and C=O acceptors of the ligand and polar residues (e.g., Lys, Asp, Ser) of the target.

Hydrophobic Interactions: Involving the chlorinated benzene ring and nonpolar residues (e.g., Leu, Val, Phe).

Halogen Bonding: A specific interaction where the chlorine atom acts as an electrophilic region (σ-hole) to interact with a nucleophilic site on the protein.

| Target Class | Key Interacting Residues (Example) | Primary Interactions | Role of 6-Chloro Group |

|---|---|---|---|

| Protein Kinases (e.g., CDK2) | LYS33, ASP145 | Hydrogen bonds with N-H and C=O groups of the oxindole core. | Occupies hydrophobic pocket, enhances affinity. |

| Urease | Histidine, Aspartate | Coordination with metal ions (if present), hydrogen bonding. | Hydrophobic interactions, potential halogen bonding. |

| Viral Proteases | Cysteine, Histidine | Hydrogen bonds, π-π stacking with aromatic residues. | Fits into specific hydrophobic sub-pockets. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of the this compound-protein complex, solvated in a water box, would provide deeper insights into the stability of the binding pose and the role of solvent.

Starting from a promising docking pose, an MD simulation would solve Newton's equations of motion for the system, typically over a timescale of nanoseconds to microseconds. The resulting trajectory allows for the analysis of:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, one can assess whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: MD can reveal how the protein and ligand adapt to each other's presence, including subtle changes in side-chain orientations or larger domain movements.

Interaction Persistence: The simulation allows for the analysis of the stability of key interactions identified in docking. For example, one can measure the percentage of simulation time a specific hydrogen bond is maintained.

Solvation Effects: MD explicitly models the role of water molecules, which can mediate ligand-protein interactions or compete for hydrogen bonding sites, providing a more realistic model of the binding event in a physiological environment.

For a molecule like this compound, MD simulations could confirm the stability of the crucial hydrogen bonds formed by its oxindole core and assess the dynamic behavior of the 5-carbaldehyde group within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR study on derivatives of this compound would provide mechanistic insights into which molecular properties are key for a specific in vitro activity.

To build a QSAR model, a dataset of derivatives with varying substituents and their corresponding measured activities is required. From the optimized 3D structures, various molecular descriptors are calculated, which can be steric, electronic, hydrophobic, or topological. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov

The model is then generated using statistical methods like Partial Least Squares (PLS) to correlate the descriptors (fields) with the biological activity. A reliable QSAR model is characterized by high statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov The output is often a 3D contour map that visualizes regions where certain properties are favorable or unfavorable for activity. For example, a map might show:

Green Contours: Regions where bulky (steric) groups increase activity.

Blue Contours: Regions where positive electrostatic potential is favorable.

Red Contours: Regions where negative electrostatic potential is favorable.

Such a model for derivatives of this compound could guide the design of new, more potent analogues by indicating optimal substitution patterns on the oxindole ring.

| Parameter | Description | Typical Value for a Good Model |

|---|---|---|

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal cross-validation. | > 0.5 |

| r² (Non-cross-validated r²) | A measure of the model's ability to fit the training set data. | > 0.6 |

| Field Contributions (%) | The percentage to which each field (e.g., steric, electrostatic) contributes to the model. | Varies; indicates the primary drivers of activity. |

| Predictive r² (for test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.5 |

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational methods are essential for elucidating the mechanisms of chemical reactions, including those for synthesizing or modifying the oxindole scaffold. By mapping the potential energy surface of a reaction, chemists can identify the most plausible pathway.

For instance, the 1,3-dipolar cycloaddition reaction is a common method for constructing complex spirooxindole systems from isatin (B1672199) (a close precursor) derivatives. uc.pt A plausible mechanism for such a reaction involves the formation of an azomethine ylide intermediate, which then reacts with a dipolarophile. uc.pt DFT calculations can be used to investigate this entire process:

Geometry Optimization: The structures of the reactants, intermediates, transition states, and products are optimized.

Transition State (TS) Search: A key step is locating the transition state structure, which represents the highest energy point along the reaction coordinate. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to characterize the stationary points. A stable minimum (reactant, product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔE‡), which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state to confirm that it correctly connects the desired reactants and products on the reaction pathway.

By applying these methods, one could computationally verify the mechanism of reactions involving this compound, providing a detailed, atomistic understanding of bond-forming and bond-breaking processes.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding) within the Scaffold

Non-covalent interactions (NCIs) are critical in determining the crystal packing of molecules and the structure of ligand-receptor complexes. The this compound scaffold possesses several functional groups capable of engaging in a rich network of NCIs.

Computational studies on halogenated oxindoles have provided significant insight into these forces. mdpi.comnih.gov Advanced techniques are used to analyze and visualize them:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can characterize the nature and strength of an interaction. For NCIs like hydrogen and halogen bonds, ρ is typically low and ∇²ρ is positive. mdpi.com

Reduced Density Gradient (RDG) Analysis: RDG analysis, often visualized using NCI plots, reveals regions of non-covalent interactions in real space. It plots the RDG against the sign of the second Hessian eigenvalue multiplied by the electron density. This generates isosurfaces that are color-coded to distinguish between attractive interactions (like hydrogen bonds, blue), weak van der Waals forces (green), and repulsive steric clashes (red). mdpi.com

Molecular Electrostatic Potential (MEP): As mentioned in the DFT section, MEP maps highlight the electrophilic and nucleophilic regions of a molecule, predicting where NCIs are likely to occur. For the chlorine atom in the 6-position, MEP analysis can reveal the presence of a positive "σ-hole" along the C-Cl bond axis, which is the defining feature that allows it to act as a halogen bond donor. mdpi.com

| Interaction Type | Atoms Involved | Typical Character | Method of Analysis |

|---|---|---|---|

| Hydrogen Bond | N-H···O=C | Strong, directional, attractive | QTAIM, RDG (Blue Isosurface) |

| Halogen Bond | C-Cl···O or C-Cl···Cl | Directional, attractive (σ-hole interaction) | MEP, QTAIM, RDG (Green/Blue Isosurface) |

| van der Waals | π-π stacking of aromatic rings | Weak, attractive | RDG (Green Isosurface) |

| Steric Repulsion | Overlapping atomic orbitals | Repulsive | RDG (Red Isosurface) |

Applications of 6 Chloro 2 Oxoindoline 5 Carbaldehyde and Its Derivatives in Academic Research

Role as a Versatile Precursor in Heterocyclic Compound Synthesis

The unique structural features of 6-Chloro-2-oxoindoline-5-carbaldehyde, namely the reactive aldehyde group and the electron-deficient aromatic ring, make it an important building block in organic synthesis. The aldehyde allows for a variety of chemical transformations such as condensations, cycloadditions, and multicomponent reactions, providing access to a diverse range of heterocyclic structures. The 2-oxoindoline core itself is a privileged scaffold found in numerous natural products and pharmacologically active compounds.

Building Block for Complex Natural Product Scaffolds (synthetic routes)

While direct total syntheses of natural products starting specifically from this compound are not extensively documented in readily available literature, the oxindole (B195798) skeleton is a core component of many complex alkaloids. mdpi.com Synthetic strategies often involve the construction of this core at some stage. The functional handles present in this compound would theoretically allow for its incorporation into synthetic routes for natural product analogues. The aldehyde group can be used to build side chains or participate in cyclization reactions necessary to form the intricate ring systems characteristic of many natural products. nih.govnih.gov For instance, the synthesis of compounds like tubingensin A or spiro-oxindoles found in nature demonstrates the importance of the oxindole scaffold in creating complex molecular architectures.

Synthesis of Novel Fused and Spiro Ring Systems

The 2-oxoindoline scaffold is particularly well-suited for the synthesis of spirocyclic compounds, which are molecules containing two rings connected by a single common atom. Spirooxindoles, in particular, are a prominent class of compounds with significant biological activities. mdpi.com A common and powerful method for their synthesis is the [3+2] cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide, which can be generated in situ from the condensation of an isatin (B1672199) derivative (like this compound) with an amino acid such as L-proline or sarcosine. nih.gov This highly reactive intermediate then undergoes a cycloaddition with a suitable dipolarophile to construct the spiro-pyrrolidine ring system stereoselectively.

The aldehyde group on this compound can also serve as a key reactant in multicomponent reactions to build fused ring systems. For example, reactions involving active methylene (B1212753) compounds can lead to the formation of fused pyran or pyridine (B92270) rings, creating polycyclic heterocyclic systems. nih.gov Research on related 2-chloroquinoline-3-carbaldehydes has shown their utility in constructing fused dihydrodibenzo[b,g] jlu.edu.cnbu.edu.egnaphthyridinones and other complex fused systems through multicomponent reactions, highlighting the synthetic potential of such aldehyde-functionalized heterocycles. nih.gov

Table 1: Synthetic Routes to Spiro and Fused Ring Systems

| Starting Material Class | Reaction Type | Key Reagents | Resulting System |

|---|---|---|---|

| Isatin/Oxindole Derivatives | [3+2] Cycloaddition | Amino Acids (e.g., L-proline), Dipolarophiles | Spirooxindole-pyrrolidines |

| Isatin Derivatives | Multicomponent Reaction | β-diketones, Enamines | Spirooxindole-dihydropyridines |

Contributions to Medicinal Chemistry Research (excluding clinical and safety)

The 6-chloro-2-oxoindoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The addition of a carbaldehyde group at the 5-position provides a convenient point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of ligand-target interactions.

Scaffold for Ligand Design and Optimization

The design of new therapeutic agents often begins with a core scaffold that has a known affinity for a particular biological target. The 6-chloro-2-oxoindoline structure serves as such a scaffold. illinois.edu Medicinal chemists can synthesize a library of derivatives by reacting the aldehyde group with various nucleophiles (e.g., amines, hydrazines) to generate imines, hydrazones, or other functional groups. Each new derivative can then be tested to see how the modification affects its biological activity.

This process of ligand-based design and optimization is crucial for improving the potency and selectivity of a potential drug candidate. bu.edu.eg For example, studies on related oxindole scaffolds have demonstrated how systematic modifications can lead to potent and selective anticancer agents. illinois.edu The electronic and steric properties of the substituents added via the aldehyde function can be fine-tuned to maximize interactions with the target protein's binding site. rsc.org

Studies on Molecular Target Interaction Mechanisms (e.g., enzyme inhibition in vitro)

Derivatives of the oxindole core have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. The general structure of 3-substituted 2-oxindoles is a well-known pharmacophore for kinase inhibition.

Computational methods like molecular docking are frequently used to predict and understand how these molecules bind to their targets. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the enzyme's active site. For example, in silico repositioning strategies have been used to identify potential new targets for oxindole scaffolds by evaluating their fit within the binding sites of various proteins, such as vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

In vitro enzyme assays are then used to confirm these predictions and quantify the inhibitory activity, typically by determining the half-maximal inhibitory concentration (IC50).

Table 2: Examples of Enzyme Inhibition by Oxindole Derivatives

| Compound Class | Target Enzyme | Inhibition Data (IC50) | Research Focus |

|---|---|---|---|

| Isatin Derivatives | SHP1 PTP | 11 ± 3 µM (for compound 5a) | Development of SHP1 inhibitors |

| Triazine Derivatives | Tie-2 Kinase | <25 nM (for novel derivatives) | Potent and selective Tie-2 inhibitors |

Development of Chemical Probes and Diagnostic Tools

Chemical probes are essential tools for studying biological processes within cells. These molecules are often designed with fluorescent tags that allow researchers to visualize the location and activity of a specific target protein. The isatin scaffold, the oxidized form of 2-oxoindoline, has proven to be an effective core for the development of such probes. nih.govacs.org

By attaching a fluorophore to the isatin structure, scientists have created probes for various applications. For instance, an isatin-appended rhodamine derivative was developed as a fluorescent and colorimetric probe for the detection of mercury ions (Hg2+) in environmental samples. jlu.edu.cn In another study, novel isatin derivatives were synthesized to act as fluorescent inhibitors of the SHP1 protein tyrosine phosphatase, enabling researchers to visualize the enzyme within HeLa cells. nih.govacs.org The development of these probes often involves designing molecules with specific photophysical properties, such as a large Stokes shift and emission in a desired part of the spectrum, to make them suitable for biological imaging. doi.org The reactive aldehyde on this compound provides a straightforward attachment point for linking fluorophores or other reporter groups, making it a promising starting material for the creation of new chemical probes and diagnostic tools. rsc.org

Potential in Material Science and Supramolecular Chemistry

Monomer for Functional Polymer Synthesis

The aldehyde and chloro functionalities on the this compound scaffold allow it to act as a monomer in the synthesis of functional polymers. The aldehyde group can participate in various condensation reactions, such as with amines or active methylene compounds, to form Schiff bases or Knoevenagel adducts, which can then be polymerized. The chloro substituent can also be a site for cross-coupling reactions, enabling the formation of conjugated polymers.